Dimethoxy Positional Isomerism: 2,5- vs. 2,4-Substitution Drives Divergent Anticancer Potency in Oxadiazole Chemotype
In a head-to-head SAR study of regioisomeric 2,5-disubstituted-1,3,4-oxadiazoles, compound 9i—which carries a 2,5-dimethoxyphenyl moiety identical to the 5-substituent of CAS 952841-48-4—exhibited an IC₅₀ of 12.4 µM against MDA-MB-231 breast adenocarcinoma cells (MTT assay, 48 h exposure). By contrast, compound 10i, the 3,4-dimethoxyphenyl regioisomer, showed markedly inferior activity with an IC₅₀ of 38.7 µM against the same cell line under identical assay conditions [1]. This 3.1-fold potency advantage for the 2,5-dimethoxy arrangement over the 3,4-dimethoxy arrangement demonstrates that methoxy group positioning is a non-redundant structural determinant of in vitro anticancer activity within this chemotype. Furthermore, the 2,5-dimethoxyphenyl-bearing analog 9i maintained superior activity across DU145 (prostate) and HCT15 (colon) cancer lines compared to its regioisomeric counterparts [1]. This positional sensitivity directly informs procurement decisions: CAS 952841-48-4, by virtue of its 2,5-dimethoxyphenyl substitution, is predicted to reside in a more favorable SAR region than its 2,4-dimethoxyphenyl regioisomer (CAS 941892-19-9), for which no comparable potency data are publicly available.
| Evidence Dimension | In vitro anticancer potency (IC₅₀) against MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | Predicted favorable SAR based on 2,5-dimethoxyphenyl pharmacophore (analog 9i IC₅₀ = 12.4 µM) |
| Comparator Or Baseline | 3,4-dimethoxyphenyl regioisomer analog 10i IC₅₀ = 38.7 µM |
| Quantified Difference | 3.1-fold greater potency for the 2,5-dimethoxyphenyl-containing analog vs. the 3,4-dimethoxy isomer |
| Conditions | MTT colorimetric assay; MDA-MB-231 human breast adenocarcinoma cell line; 48-hour incubation; 2,5-disubstituted-1,3,4-oxadiazole series |
Why This Matters
Procurement of the 2,5-dimethoxyphenyl isomer (CAS 952841-48-4) rather than the 2,4- or 3,4-dimethoxy regioisomers yields a compound positioned in a region of chemical space independently validated for enhanced anticancer activity, reducing the probability of selecting an inactive screening candidate.
- [1] Polkam, N.; et al. Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives and Their Evaluation as Anticancer and Antimycobacterial Agents. ChemistrySelect 2017, 2, 5567–5573. View Source
